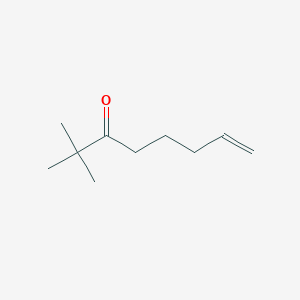

7-Octen-3-one, 2,2-dimethyl-

Description

Chemical Class and Structural Context: 7-Octen-3-one, 2,2-dimethyl- within Unsaturated Ketones

7-Octen-3-one, 2,2-dimethyl- is classified as a γ,δ-unsaturated ketone. This classification is determined by the relative positions of the carbonyl group (C=O) and the carbon-carbon double bond (C=C). The α-carbon is adjacent to the carbonyl group, followed by the β, γ, and δ carbons. In this molecule, the double bond is located between the γ and δ carbons relative to the ketone functionality.

The structure is further characterized by a gem-dimethyl group at the α-position, creating a sterically hindered environment around the carbonyl group. This feature is significant as it can influence the ketone's reactivity. The terminal double bond at the 7-position provides a site for various addition and transformation reactions.

Table 1: Structural and Chemical Properties of 7-Octen-3-one, 2,2-dimethyl-

| Property | Value |

| IUPAC Name | 2,2-Dimethyl-7-octen-3-one |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Chemical Class | γ,δ-Unsaturated Ketone |

| Key Structural Features | - Ketone at C-3 - Gem-dimethyl group at C-2 - Terminal C=C bond at C-7 |

Significance in Contemporary Organic Synthesis Research

While direct research on 7-Octen-3-one, 2,2-dimethyl- is not extensively documented, its structural motifs suggest potential applications in modern organic synthesis. The presence of both a ketone and an alkene functionality allows for a range of chemical transformations.

The sterically encumbered ketone, often referred to as a neopentyl-type ketone, can exhibit unique reactivity. cdnsciencepub.com For instance, the steric hindrance can lead to higher selectivity in certain reactions by directing the approach of reagents. Research on other hindered ketones has shown that they can be valuable intermediates in the synthesis of complex molecules. lodz.pl

The terminal alkene is a versatile functional group that can participate in various reactions, including:

Hydroboration-oxidation to form the corresponding primary alcohol.

Epoxidation to yield an epoxide, which can be further functionalized.

Metathesis reactions for the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki or Heck reaction, to introduce new substituents.

The development of methods to synthesize such α,α-disubstituted γ,δ-unsaturated ketones is an active area of research, with various strategies being explored. nih.govorganic-chemistry.org

Overview of Research Gaps and Objectives for 7-Octen-3-one, 2,2-dimethyl-

The primary research gap concerning 7-Octen-3-one, 2,2-dimethyl- is the lack of a reported, efficient synthesis. The steric hindrance posed by the gem-dimethyl group presents a challenge for its construction via traditional methods like aldol (B89426) condensation or Claisen rearrangement.

Future research objectives for this compound would logically include:

Development of a reliable and high-yielding synthetic route. This could involve exploring novel catalytic methods or multi-step sequences that can overcome the steric challenges.

Thorough characterization of its physical and spectroscopic properties. This would include detailed analysis of its NMR, IR, and mass spectra.

Investigation of its chemical reactivity. A systematic study of the reactions at both the ketone and alkene functionalities would provide valuable insights for its potential use as a building block in organic synthesis.

Exploration of its potential applications. Once its reactivity is understood, this compound could be utilized as a key intermediate in the synthesis of natural products or other target molecules.

Table 2: Potential Research Directions and Methodologies

| Research Area | Potential Methodologies | Expected Outcomes |

| Synthesis | - Grignard reaction followed by oxidation - Acylation of a suitable organometallic reagent - Novel catalytic C-C bond formation | - An efficient and scalable synthesis of the target compound. |

| Reactivity Studies | - Reduction of the ketone - Addition reactions to the alkene - Enolate formation and subsequent reactions | - A comprehensive understanding of the compound's chemical behavior. |

| Spectroscopic Analysis | - 1H NMR, 13C NMR, COSY, HSQC, HMBC - FT-IR Spectroscopy - High-Resolution Mass Spectrometry | - Unambiguous structural confirmation and a complete set of reference data. |

Structure

3D Structure

Properties

CAS No. |

95664-94-1 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,2-dimethyloct-7-en-3-one |

InChI |

InChI=1S/C10H18O/c1-5-6-7-8-9(11)10(2,3)4/h5H,1,6-8H2,2-4H3 |

InChI Key |

PIILHJPPYAOSQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CCCC=C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 7 Octen 3 One, 2,2 Dimethyl

Reactivity at the Carbonyl Moiety

The carbonyl group in 7-Octen-3-one, 2,2-dimethyl- is a primary site for chemical reactions. However, the adjacent quaternary carbon atom, substituted with two methyl groups, introduces significant steric hindrance. This steric bulk impedes the approach of reagents to the carbonyl carbon and also dictates the possibilities for enolate formation.

Reduction Pathways

The ketone functionality can be reduced to the corresponding secondary alcohol, 2,2-dimethyl-7-octen-3-ol. This transformation is typically achieved using standard reducing agents, such as metal hydrides. The choice of reagent can influence the reaction conditions required. For similar ketone structures, reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective in converting the carbonyl group to a hydroxyl group.

| Reagent | Product | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2,2-dimethyl-7-octen-3-ol | Protic solvents (e.g., methanol, ethanol) at room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2-dimethyl-7-octen-3-ol | Aprotic ether solvents (e.g., diethyl ether, THF), followed by aqueous workup |

Nucleophilic Additions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. In the case of 7-Octen-3-one, 2,2-dimethyl-, these reactions are exclusively 1,2-additions, where the nucleophile adds directly to the carbonyl carbon. libretexts.org This is because the double bond is not in conjugation with the carbonyl (it is a γ,δ-unsaturated ketone), precluding the possibility of 1,4-conjugate addition. libretexts.org Common nucleophiles used for this purpose include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). The reaction with these reagents results in the formation of a tertiary alcohol. The steric hindrance posed by the 2,2-dimethyl group may necessitate more forcing conditions or the use of less bulky nucleophiles for efficient conversion.

| Nucleophilic Reagent | Intermediate | Final Product (after workup) |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | 2,2,3-trimethyl-7-octen-3-ol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 2,2-dimethyl-3-phenyl-7-octen-3-ol |

Alpha-Functionalization via Enolates/Enols

Functionalization at the alpha-carbon is a cornerstone of carbonyl chemistry. For 7-Octen-3-one, 2,2-dimethyl-, there are two alpha-positions: C2 and C4. The C2 position is a quaternary carbon bearing two methyl groups and lacks any abstractable protons. Consequently, enolate or enol formation is restricted exclusively to the C4 position, which possesses two acidic protons. This regioselectivity simplifies synthetic outcomes.

Treatment with a suitable base, such as lithium diisopropylamide (LDA), generates the corresponding enolate, which can then act as a nucleophile and react with various electrophiles. Research on related γ,δ-unsaturated carbonyl systems shows that their dianions (formed by deprotonation at both the α- and γ-positions) can be alkylated and acylated. ethz.ch In the case of 7-Octen-3-one, 2,2-dimethyl-, the mono-enolate formed at C4 can undergo similar reactions.

| Electrophile | Product | Reaction Type |

|---|---|---|

| Methyl Iodide (CH₃I) | 2,2,4-trimethyl-7-octen-3-one | Alkylation |

| Benzyl Bromide (BnBr) | 4-benzyl-2,2-dimethyl-7-octen-3-one | Alkylation |

| Benzaldehyde (PhCHO) | 4-(hydroxy(phenyl)methyl)-2,2-dimethyl-7-octen-3-one | Aldol (B89426) Addition |

Reactivity of the Alkene Moiety

The terminal carbon-carbon double bond (C7-C8) provides a second site for reactivity, participating in reactions characteristic of alkenes, independent of the carbonyl group.

Electrophilic Additions to the Double Bond

The electron-rich pi bond of the alkene is susceptible to attack by electrophiles. libretexts.org In accordance with Markovnikov's rule, the addition of an electrophile (like H⁺) to the terminal C8 carbon leads to the formation of a more stable secondary carbocation at the C7 position. A subsequent attack by a nucleophile at C7 yields the final product. libretexts.orgresearchgate.net This regioselectivity is a predictable and reliable feature of its reactivity.

| Reagent | Product | Reaction Name |

|---|---|---|

| Hydrogen Bromide (HBr) | 7-bromo-2,2-dimethyloctan-3-one | Hydrobromination |

| Water, Sulfuric Acid (H₂O, H₂SO₄ cat.) | 7-hydroxy-2,2-dimethyloctan-3-one | Acid-Catalyzed Hydration |

| Bromine (Br₂) | 7,8-dibromo-2,2-dimethyloctan-3-one | Bromination |

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.orglscollege.ac.in As a terminal alkene, 7-Octen-3-one, 2,2-dimethyl- is a suitable substrate for several metathesis reactions.

Self-Metathesis: In the presence of a metathesis catalyst, the compound can react with itself to produce a symmetrical internal alkene, 2,2,13,13-tetramethyltetradec-7-ene-3,12-dione, with the concurrent release of ethylene (B1197577) gas. Driving off the ethylene can shift the equilibrium towards the product. sigmaaldrich.com

Cross-Metathesis (CM): This intermolecular reaction with a different alkene partner is a versatile method for creating more complex molecules. sigmaaldrich.comnih.gov The outcome depends on the nature of the second olefin.

| Reaction Partner | Expected Major Product | Catalyst Example |

|---|---|---|

| Styrene | (E)-2,2-dimethyl-9-phenyl-7-nonen-3-one | Grubbs' 2nd Generation Catalyst harvard.edu |

| Methyl Acrylate | Methyl (E)-4-oxo-5,5-dimethyl-2-nonenoate | Hoveyda-Grubbs Catalyst lscollege.ac.in |

Conjugate Additions

As a γ,δ-unsaturated ketone, 7-Octen-3-one, 2,2-dimethyl- does not possess the conjugated π-system characteristic of α,β-unsaturated ketones. Therefore, it does not undergo typical Michael-type 1,4-conjugate additions. The reactivity of the molecule is primarily dictated by the independent nature of the carbonyl group and the terminal C=C double bond.

Reactions tend to occur selectively at either the ketone or the alkene. For instance, nucleophilic attack would favor the electrophilic carbon of the carbonyl group, while electrophilic additions would target the electron-rich terminal double bond. While classical conjugate addition is not a characteristic reaction, intramolecular cyclizations that result in the formation of a new bond between the α-carbon and the double bond can be induced under specific conditions, often involving radical or photochemical pathways, which are discussed in subsequent sections. For comparison, true conjugate additions are readily observed in α,β-unsaturated systems where reagents like organocopper complexes add to the β-carbon. acs.org

Oxidative Transformations

The oxidative transformation of 7-Octen-3-one, 2,2-dimethyl- can be directed at either the ketone functional group or the terminal olefin, depending on the reagents and conditions employed. Under harsh oxidative conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

More controlled oxidation can preserve the carbon skeleton. Research on the structurally similar compound 7-octen-1-al has shown that the aldehyde can be oxidized to the corresponding carboxylic acid, 7-octenoic acid, while leaving the terminal double bond intact. google.com This transformation is achieved by treating the substrate with an oxygen-containing gas in the presence of an oxidation catalyst. google.com This suggests that the terminal double bond in 7-Octen-3-one, 2,2-dimethyl- is relatively stable to certain oxidative conditions that target the carbonyl end of the molecule.

Furthermore, photocatalytic oxidation represents another pathway for transformation. Studies on volatile compounds in oils, including unsaturated ketones like 3-octen-2-one, have demonstrated their degradation under UV irradiation in the presence of a TiO₂ catalyst. csic.es This process involves the generation of highly reactive oxygen species that lead to the breakdown of the organic molecule.

Table 1: Conditions for Oxidative Transformation of an Analogous C8 Unsaturated Carbonyl Compound

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reference |

| 7-Octen-1-al | 7-Octenoic acid | O₂ gas, Oxidation Catalyst | Dimethylformamide | 30-80 | google.com |

Radical Reactions and Mechanistic Considerations

The γ,δ-unsaturation in 7-Octen-3-one, 2,2-dimethyl- makes it a prime candidate for intramolecular radical reactions. These reactions can be initiated chemically or photochemically and often lead to the formation of cyclic structures.

Chemically Induced Radical Cyclization: Research has demonstrated that γ,δ-unsaturated ketones can be converted to their corresponding O-2,4-dinitrophenyloximes. oup.com Upon treatment with a base and a radical initiator, these derivatives generate alkylideneaminyl radicals. oup.com These radicals can then undergo an intramolecular addition to the terminal double bond, leading to the formation of substituted 3,4-dihydro-2H-pyrroles. oup.com By analogy, derivatizing 7-Octen-3-one, 2,2-dimethyl- into its oxime could provide a pathway to nitrogen-containing bicyclic products via a radical cyclization mechanism.

Photochemical Radical Reactions: Photochemistry offers another avenue for inducing radical reactions in γ,δ-unsaturated ketones. The irradiation of these molecules can lead to the excitation of either the carbonyl or the alkene chromophore. ibm.com Studies on acyclic aliphatic γ,δ-unsaturated ketones show that excitation at 185 nm results in a variety of products arising from discrete reactions of the individually excited chromophores, rather than through intramolecular energy transfer. ibm.com

Intramolecular photocycloaddition is a significant reaction pathway. For instance, styryl-substituted oxazoles containing a vinyl group, which have a similar structural arrangement of non-conjugated double bonds, undergo photochemical intramolecular cycloaddition to yield complex benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.orgbeilstein-journals.org The mechanism is proposed to proceed through a stabilized biradical intermediate which then undergoes a 1,6-ring closure. beilstein-journals.org This suggests that 7-Octen-3-one, 2,2-dimethyl- could potentially form bicyclo[3.2.1]octanone derivatives upon irradiation.

The reaction of the terminal double bond with externally generated radicals is also relevant. Gas-phase studies on 1-octene (B94956) with OH radicals show the formation of various oxygenated products and decomposition fragments, such as heptanal, through the formation of intermediate hydroxyalkylperoxy and hydroxyalkoxy radicals. acs.org This indicates that under atmospheric or other radical-generating conditions, the double bond of 7-Octen-3-one, 2,2-dimethyl- would be a primary site of reaction.

Table 2: Summary of Potential Radical Reactions Based on Analogous Systems

| Reaction Type | Substrate Class | Conditions | Key Intermediates | Product Type | Reference |

| Intramolecular Radical Addition | O-2,4-dinitrophenyloximes of γ,δ-unsaturated ketones | NaH, 3,4-methylenedioxyphenol | Alkylideneaminyl radical | Dihydropyrroles | oup.com |

| Photochemical Rearrangement | Acyclic γ,δ-unsaturated ketones | 185-nm light, pentane (B18724) solution | Excited state chromophores | Various decomposition/rearrangement products | ibm.com |

| Intramolecular Photocycloaddition | o-Vinylstyryl derivatives | UV irradiation | Biradical | Benzobicyclo[3.2.1]octenone derivatives | beilstein-journals.orgbeilstein-journals.org |

| Gas-Phase Radical Addition | 1-Octene | OH radicals, NO, air | Hydroxyalkoxy radicals | Heptanal, other oxygenated products | acs.org |

Mechanistic Investigations of 7 Octen 3 One, 2,2 Dimethyl Reaction Pathways

Kinetic Studies and Rate Law Determination

There are no available kinetic studies or experimentally determined rate laws for reactions involving 7-Octen-3-one, 2,2-dimethyl-. While kinetic data exists for structurally related unsaturated ketones, such as 1-octen-3-one (B146737) and 6-methyl-5-hepten-2-one, these studies focus on reactions with atmospheric oxidants like ozone and OH radicals. nist.govresearchgate.netacs.org For instance, the rate coefficients for the gas-phase reaction of ozone with various unsaturated ketones have been determined using relative rate methods, but this specific dimethyl-substituted octenone has not been included in these analyses. nist.govresearchgate.net The determination of a rate law, which mathematically describes the relationship between reactant concentrations and reaction rate, requires experimental data that is currently not present in the literature for 7-Octen-3-one, 2,2-dimethyl-.

Isotopic Labeling and Crossover Experiments

No isotopic labeling or crossover experiments have been documented for 7-Octen-3-one, 2,2-dimethyl-. Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction mechanism by replacing an atom with its heavier, stable isotope (e.g., replacing ¹H with ²H or ¹²C with ¹³C). wikipedia.org This method has been applied to other unsaturated ketones, such as 1-octen-3-one, to create deuterated standards for quantification assays, but not for the elucidation of its reaction mechanisms. medchemexpress.com Crossover experiments, which can distinguish between intramolecular and intermolecular reaction pathways, have also not been reported for this compound.

Advanced Spectroscopic and Analytical Characterization for 7 Octen 3 One, 2,2 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular framework of 7-Octen-3-one, 2,2-dimethyl- can be assembled.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks are unique to the structure of 7-Octen-3-one, 2,2-dimethyl-. For instance, protons adjacent to the carbonyl group and the double bond will exhibit characteristic downfield shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of neighboring atoms. libretexts.org The carbonyl carbon, for example, will appear at a significantly downfield chemical shift (typically in the 205-220 ppm range for ketones). libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Data for 7-Octen-3-one, 2,2-dimethyl- (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | --- | ~26 |

| 2 | --- | ~45 |

| 3 | --- | ~215 |

| 4 | ~2.5 (t) | ~42 |

| 5 | ~2.1 (q) | ~28 |

| 6 | ~5.8 (m) | ~138 |

| 7 | ~5.0 (m) | ~115 |

| 8 | ~1.1 (s) | ~26 |

Data is estimated based on typical values for similar functional groups and structural motifs.

Two-Dimensional (2D) NMR Correlation Techniques

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure by revealing correlations between nuclei. mnstate.edu

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbons. This allows for the tracing of proton-proton spin systems throughout the molecule. mnstate.edu

HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. libretexts.org

These 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the connectivity and structure of 7-Octen-3-one, 2,2-dimethyl-. iranchembook.ire-bookshelf.de

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of 7-Octen-3-one, 2,2-dimethyl-, which is C₁₀H₁₈O. sioc-journal.cn This technique is essential for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is widely used for the identification and purity assessment of volatile compounds like 7-Octen-3-one, 2,2-dimethyl-. copernicus.orgmdpi.com

In a GC-MS analysis, the compound is first separated from any impurities based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, can be compared to spectral libraries for positive identification. researchgate.netnih.gov The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification and purity of the compound. mdpi.com

Table 2: Expected GC-MS Data for 7-Octen-3-one, 2,2-dimethyl-

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Key Mass Fragments (m/z) | 57 (base peak, [C(CH₃)₃]⁺), 97, 69, 41 |

Fragmentation data is predicted based on the structure and may vary with ionization conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing information about the functional groups present.

For 7-Octen-3-one, 2,2-dimethyl-, IR spectroscopy would show a strong, characteristic absorption band for the carbonyl (C=O) group of the ketone, typically around 1715 cm⁻¹. libretexts.org Additionally, vibrational modes corresponding to the C=C double bond (around 1640 cm⁻¹) and C-H bonds would be observed. libretexts.org

Raman spectroscopy would also detect these functional groups. The C=C stretching vibration often gives a strong signal in Raman spectra. acs.org The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 3: Characteristic Infrared and Raman Frequencies for 7-Octen-3-one, 2,2-dimethyl-

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | ~1715 (strong) | ~1715 (weak) | Stretching |

| C=C (Alkene) | ~1640 (medium) | ~1640 (strong) | Stretching |

| sp² C-H | ~3080 (medium) | ~3080 (medium) | Stretching |

| sp³ C-H | 2850-3000 (strong) | 2850-3000 (strong) | Stretching |

Frequencies are approximate and can be influenced by the molecular environment.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method within this category, measuring the difference in absorption of left and right circularly polarized light by a chromophore in a chiral environment. encyclopedia.pub This technique is instrumental in determining the absolute configuration and conformational analysis of chiral compounds. encyclopedia.pubacgpubs.org

For a molecule like 7-Octen-3-one, 2,2-dimethyl- to be analyzed by chiroptical methods, it would first need to be synthesized in a chiral, or enantiomerically enriched, form. The carbonyl group and the carbon-carbon double bond within the molecule act as chromophores, which are essential for ECD measurements. encyclopedia.pub The spatial arrangement of these chromophores and the surrounding alkyl groups would dictate the sign and intensity of the Cotton effects observed in an ECD spectrum, thus providing insight into the molecule's absolute stereochemistry.

In the absence of experimental data for 7-Octen-3-one, 2,2-dimethyl-, a theoretical approach could be employed. This would involve computational methods, such as time-dependent density functional theory (TD-DFT), to calculate the theoretical ECD spectrum for each enantiomer. researchgate.netacs.org By comparing the calculated spectrum with a hypothetical experimental spectrum, one could assign the absolute configuration. researchgate.net

While the literature contains numerous examples of using ECD to elucidate the structures of complex natural products and other chiral molecules, acgpubs.orgresearchgate.netsci-hub.se no such studies have been published specifically for 7-Octen-3-one, 2,2-dimethyl-. Therefore, no data tables or detailed research findings on its chiroptical properties can be presented at this time.

Derivatization and Functionalization Strategies for 7 Octen 3 One, 2,2 Dimethyl

Synthesis of Alpha-Substituted Derivatives

The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. For 7-Octen-3-one, 2,2-dimethyl-, there are two potential sites for enolization: the C2 and C4 positions. However, the presence of the quaternary gem-dimethyl group at C2 sterically precludes deprotonation at that site. Therefore, derivatization is directed exclusively to the C4 position.

The standard approach involves deprotonation using a strong, non-nucleophilic base to form a regiodefined enolate, followed by reaction with an electrophile. rsc.orgjove.com Lithium diisopropylamide (LDA) is a common choice for this transformation, as its bulky nature minimizes nucleophilic attack at the carbonyl carbon and its strength ensures essentially irreversible and complete conversion to the lithium enolate at low temperatures (e.g., -78 °C). rsc.orgjove.com The resulting enolate can then be treated with various electrophiles, such as alkyl halides, to introduce a substituent at the C4 position.

Key challenges in this process include potential side reactions such as O-alkylation, dialkylation, and self-condensation (aldol) reactions. rsc.org The use of a strong base like LDA under cryogenic conditions effectively minimizes these competing pathways. rsc.orgjove.com Modern continuous flow methodologies have also been developed to improve yields, reduce reaction times, and enhance safety and scalability for ketone alkylation processes. rsc.orgrsc.org Heteroaromatic ketones with similar steric hindrance, such as 2,2-dimethyl-1-(thiophen-2-yl)propan-1-one, have been successfully alkylated using rhodium catalysis, demonstrating that even sterically congested ketones can undergo C-H activation and subsequent functionalization. mdpi.com

| Substrate Type | Base/Catalyst | Electrophile | Conditions | Outcome | Reference |

| Acyclic Ketone | LDA | Alkyl Halide | THF, -78 °C to RT | High yield of α-alkylated product | rsc.org, jove.com |

| 2-Phenylacetophenone | LDA | Allyl Iodide | Continuous Flow, RT to 75 °C | 80% Yield of α-allylated product | rsc.org |

| Aryl tert-alkyl ketone | Rh(I) catalyst | Allylic Alcohol | Toluene, 110 °C | Moderate to excellent yield of β-aryl carbonyl | mdpi.com |

| Cyclic Ketone | Chiral Phosphoric Acid | Alcohol | Toluene, 50 °C | High yield, excellent d.r. and ee | nih.gov |

Regioselective Functionalization of the Unsaturated System

The presence of two distinct functional groups—a ketone and a terminal alkene—allows for regioselective transformations, where one group reacts preferentially over the other depending on the chosen reagents and conditions.

Reactions at the Carbonyl Group: The ketone can be selectively targeted while leaving the alkene intact. A common example is the reduction of the carbonyl group to a secondary alcohol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent is mild enough that it does not reduce the isolated double bond. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially affect both functional groups.

Reactions at the Alkene Group: Conversely, the terminal alkene can be functionalized without affecting the ketone.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. Treatment of 7-Octen-3-one, 2,2-dimethyl- with a borane (B79455) source (e.g., BH₃·THF), followed by oxidative workup (e.g., H₂O₂, NaOH), would yield the corresponding primary alcohol at the C8 position, leaving the ketone untouched.

Epoxidation: The alkene can be selectively converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The ketone is generally unreactive under these conditions.

Reductive Coupling: More advanced nickel-catalyzed methods allow for the intermolecular reductive coupling of enones and alkynes to produce γ,δ-unsaturated ketones, demonstrating the compatibility of the ketone functionality under these catalytic conditions. organic-chemistry.org Similarly, copper-catalyzed borocarbonylation has been used to synthesize γ-boryl-γ,δ-unsaturated ketones, showcasing a method to install a boryl group at the double bond. rsc.org

| Target Functional Group | Reagent(s) | Product Type | Reference |

| Ketone (C3) | NaBH₄, MeOH | Secondary Alcohol | General Knowledge |

| Alkene (C7-C8) | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | General Knowledge |

| Alkene (C7-C8) | m-CPBA | Epoxide | General Knowledge |

| Alkene (γ,δ position) | B₂pin₂, (L)Cu-Bpin, Acid Chloride | γ-Boryl-γ,δ-unsaturated ketone | rsc.org |

| Dienone (γ,δ position) | Thiol, Chiral Iron(III)-salen complex | δ-Thia-α,β-unsaturated ketone | nih.gov |

Cyclization Reactions and Formation of Heterocyclic Systems

The bifunctional nature of 7-Octen-3-one, 2,2-dimethyl- makes it a suitable precursor for various intramolecular cyclization reactions to construct new ring systems.

Pauson-Khand Reaction: This is a powerful [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, typically mediated by a dicobalt octacarbonyl catalyst, to form an α,β-cyclopentenone. wikipedia.org The terminal alkene of 7-Octen-3-one, 2,2-dimethyl- could participate in an intramolecular Pauson-Khand reaction if an alkyne moiety is first introduced elsewhere in the molecule (e.g., via α-alkylation with a propargyl halide). Such a strategy would lead to the formation of a complex bicyclic ring system. Intramolecular versions of this reaction are known to proceed with high regio- and stereoselectivity. wikipedia.org

Intramolecular Aldol (B89426) Reactions: While not directly applicable, the molecule could be modified to undergo intramolecular aldol-type cyclizations. For example, ozonolysis of the terminal alkene would generate an aldehyde, which could then potentially cyclize onto the C4 enolate position to form a new carbocycle. Studies on related C-glycosyl 2'-oxoalkanes have shown that intramolecular aldol reactions can lead to the formation of 8-oxabicyclo[3.2.1]octenones. canada.canih.gov

Intramolecular Heck Reaction: If the molecule is appropriately modified, for instance by converting the ketone to an enol triflate and introducing an aryl halide, an intramolecular Heck reaction could be envisioned to construct polycyclic systems, a strategy used in the synthesis of functionalized benzocyclo-octenones. researchgate.net

| Cyclization Type | Required Precursor Modification | Catalyst/Reagent | Resulting Structure | Reference |

| Pauson-Khand Reaction | Introduction of an alkyne tether | Co₂(CO)₈ or Rh(I) complex | Bicyclic cyclopentenone | wikipedia.org |

| Intramolecular Aldol | Conversion of alkene to an aldehyde | Base (e.g., KOH) | Carbocyclic or bicyclic system | canada.ca, nih.gov |

| Intramolecular Diels-Alder | Conversion to a cyclohexadienone derivative | Lead tetraacetate, heat | Bicyclo[2.2.2]octenone | researchgate.net |

Synthesis of Chiral Derivatives and Enantiomeric Enrichment

Introducing chirality into the structure of 7-Octen-3-one, 2,2-dimethyl- can be achieved by targeting either the ketone or the alkene functionality using asymmetric catalysis.

Asymmetric Ketone Reduction: The prochiral ketone can be reduced to a chiral secondary alcohol with high enantioselectivity. This is commonly achieved through asymmetric hydrogenation using chiral transition metal catalysts. For instance, iridium-catalyzed asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters has been shown to produce chiral allylic alcohols with excellent enantioselectivity via a dynamic kinetic resolution process. dntb.gov.ua

Asymmetric Alkene Functionalization: The terminal double bond is an excellent handle for introducing chirality.

Sharpless Asymmetric Epoxidation/Dihydroxylation: While typically applied to allylic alcohols, related Sharpless methodologies can be adapted for other systems. Asymmetric dihydroxylation (AD) using osmium tetroxide and a chiral ligand (e.g., from the AD-mix family) could convert the terminal alkene into a chiral diol. This approach has been successfully used as a key step in the synthesis of chiral analogues of related octen-olides. sioc-journal.cn

Organocatalytic Peroxidation: Cinchona-derived organocatalysts have been used for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding δ-peroxy products with high enantiomeric ratios. mdpi.com This strategy could be adapted to introduce a chiral hydroperoxide group, which can then be converted to a chiral alcohol.

Asymmetric Conjugate Addition: While the target molecule is not a conjugated system, related α,β,γ,δ-unsaturated dienones undergo highly regioselective and enantioselective conjugate addition of nucleophiles at the δ-position, catalyzed by chiral iron(III)-salen complexes. nih.gov This highlights the potential for developing catalytic systems that can selectively functionalize the γ,δ-double bond in an enantioselective manner.

Copper-Catalyzed Asymmetric Acylation: Enantiodivergent methods have been developed for the synthesis of chiral β,γ-unsaturated ketones using copper catalysis with 1,3-butadienyl silanes. nih.govresearchgate.net These methods allow for the controlled synthesis of either the (Z) or (E) isomer with high enantioselectivity by carefully selecting the silyl (B83357) group on the diene. nih.govresearchgate.net

| Asymmetric Strategy | Target Site | Catalyst/Reagent | Chiral Product | Reference |

| Asymmetric Hydrogenation | Ketone | Ir/f-phamidol | Chiral Secondary Alcohol | dntb.gov.ua |

| Asymmetric Dihydroxylation | Alkene | OsO₄, Chiral Ligand (AD-mix) | Chiral Diol | sioc-journal.cn |

| Asymmetric Peroxidation | Alkene | Quinine-derived organocatalyst | Chiral δ-peroxy ester | mdpi.com |

| Asymmetric Acylation | α-position | Cu-catalyst, Chiral Ligand | Chiral β,γ-unsaturated ketone | nih.gov, researchgate.net |

Synthetic Utility of 7 Octen 3 One, 2,2 Dimethyl As a Building Block

Role as an Intermediate in Complex Molecule Synthesis

No data is available in the scientific literature regarding the use of 7-Octen-3-one, 2,2-dimethyl- as an intermediate in the synthesis of complex molecules.

Construction of Complex Molecular Architectures

There are no published studies or findings on the use of 7-Octen-3-one, 2,2-dimethyl- for the construction of complex molecular architectures.

Development of Novel Synthetic Methodologies Utilizing the Compound

Research on the development of new synthetic methods that utilize 7-Octen-3-one, 2,2-dimethyl- as a key component has not been reported in the available scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.